(1-methyl-3-methylidenecyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3-methylidenecyclobutyl)methanol: is an organic compound with the molecular formula C7H12O It features a cyclobutane ring substituted with a methyl group and a methylene group, along with a hydroxymethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-methylidenecyclobutyl)methanol typically involves the cyclization of suitable precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and purification techniques is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: (1-methyl-3-methylidenecyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-methyl-3-methylidenecyclobutyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which (1-methyl-3-methylidenecyclobutyl)methanol exerts its effects depends on its specific interactions with molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function. The cyclobutane ring may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Cyclobutanemethanol: Similar structure but lacks the methyl and methylene groups.
1-methylcyclobutanol: Similar structure but lacks the methylene group.
3-methylidenecyclobutanol: Similar structure but lacks the methyl group.
Uniqueness: (1-methyl-3-methylidenecyclobutyl)methanol is unique due to the presence of both a methyl and a methylene group on the cyclobutane ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
1622903-25-6 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.